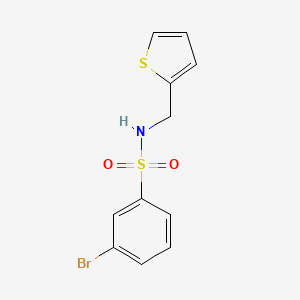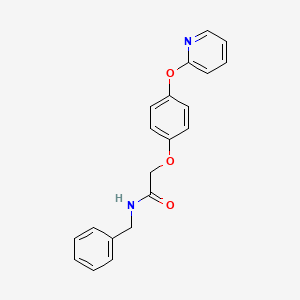![molecular formula C12H13IN2O3 B7498120 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is not fully understood. However, studies have shown that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters. However, further studies are needed to fully understand the effects of this compound on the human body.
实验室实验的优点和局限性
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity yield. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, the limitations of this compound include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the study of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one. One potential direction is the development of this compound as a radiopharmaceutical for imaging melanoma tumors. Another potential direction is the modification of the structure of this compound to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of this compound, including the development of this compound as a radiopharmaceutical for imaging melanoma tumors and the modification of its structure to improve its solubility and stability. Further studies are needed to fully understand the potential applications of this compound in the field of medicinal chemistry.
合成方法
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one can be synthesized by the reaction of 2-iodophenol with acetyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to yield this compound. This method has been reported to yield a high purity product with a good yield.
科学研究应用
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a radiopharmaceutical for imaging purposes. Studies have shown that this compound has a high affinity for melanin, making it a potential candidate for imaging melanoma tumors.
属性
IUPAC Name |
4-[2-(2-iodophenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3/c13-9-3-1-2-4-10(9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXTWYBLPKYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)

![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7498125.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
